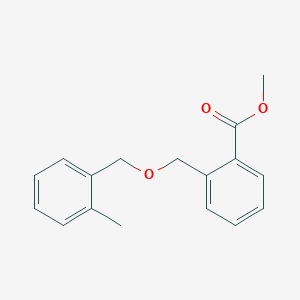

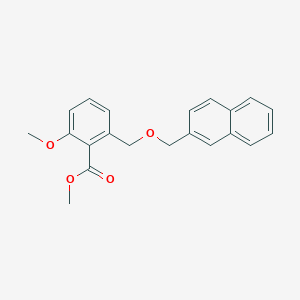

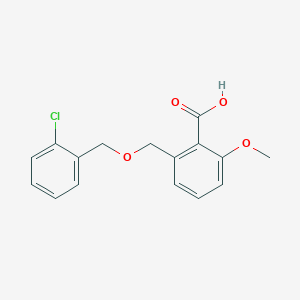

2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid (2M6N2MBA) is a compound belonging to the class of naphthoic acids. It is a white crystalline solid that is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO). It is widely used in the synthesis of various organic compounds and as a reagent in laboratory experiments. In particular, it has been used in the synthesis of biologically active compounds, such as antibiotics, and in the synthesis of pharmaceuticals. Its mechanism of action and biochemical and physiological effects have been studied in detail, and it has been found to have a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Photophysical Properties and Sensitized Emission

The photophysical properties of 4-naphthalen-1-yl-benzoic acid derivatives, closely related to the chemical structure of interest, have been studied for their potential in sensitized emission of luminescent lanthanide complexes. These studies indicate that the introduction of specific substituents can significantly influence the energy-transfer pathway in luminescent complexes, with implications for the development of advanced materials in lighting and display technologies (Kim, Baek, & Kim, 2006).

Synthetic Applications

Research into the ozonolysis of naphthalene and its derivatives, including structures similar to 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid, has led to the development of synthons for biologically active compounds. This work highlights the versatility of naphthalene derivatives in synthesizing complex molecules with potential biological activities (Kukovinets, Kislitsyn, Zainullin, Abdullin, & Galin, 2006).

Theoretical and Experimental Chemistry

A study on the synthesis and theoretical calculations of benzoic acid-based new mono azo dye derived from naphthalene illustrates the integration of experimental and computational approaches to understand the properties of naphthalene derivatives. These findings are relevant for applications in dye chemistry and materials science (Atay & Ulutürk, 2022).

Information Security Applications

Naphthyl acylhydrazone derivatives have shown promising applications in information security protection. Studies reveal that these compounds exhibit photo-responsive behavior and reversible fluorescence on/off switching, which can be utilized in the development of novel security inks and data protection technologies (Qi et al., 2020).

Liquid Crystalline Properties

Research into the liquid crystalline properties of compounds containing the naphthalene ring system, such as 2-Methoxy-6-(naphthalen-2-ylmethoxymethyl)-benzoic acid, contributes to the development of new materials for displays and optical devices. The synthesis and characterization of these compounds provide insights into the structural features that influence mesomorphic behavior (Thaker et al., 2012).

properties

IUPAC Name |

2-methoxy-6-(naphthalen-2-ylmethoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-23-18-8-4-7-17(19(18)20(21)22)13-24-12-14-9-10-15-5-2-3-6-16(15)11-14/h2-11H,12-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCGWYYJNNHBNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)COCC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

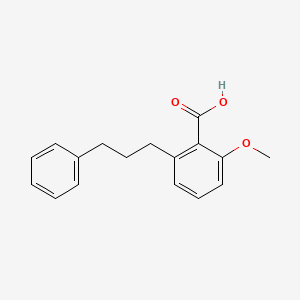

![2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339684.png)

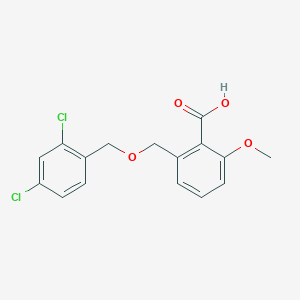

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)